molecular formula C13H11NO B3164085 6-(4-Methylphenyl)pyridine-2-carbaldehyde CAS No. 887979-33-1

6-(4-Methylphenyl)pyridine-2-carbaldehyde

Cat. No.: B3164085
CAS No.: 887979-33-1
M. Wt: 197.23 g/mol
InChI Key: ZZYKCCNEQFURQX-UHFFFAOYSA-N
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Description

6-(4-Methylphenyl)pyridine-2-carbaldehyde is a high-purity organic compound supplied for research and development purposes. This chemical, with the molecular formula C13H11NO and a molecular weight of 197.23 g/mol, serves as a versatile precursor and key synthetic intermediate in various scientific fields . Its structure, featuring a pyridine-carbaldehyde group linked to a 4-methylphenyl ring, makes it a valuable scaffold in medicinal chemistry and materials science. Researchers utilize this aldehyde in the synthesis of more complex molecules, particularly for the preparation of novel metal complexes. Analogous pyridine-carbaldehyde derivatives are extensively used to create functionalized thiosemicarbazone ligands, which form the basis for developing antineoplastic complexes of metals such as vanadium(V), zinc(II), ruthenium(II), palladium(II), and platinum(II) . These complexes have shown promising activity against human cancer cell lines in preclinical studies, highlighting the value of this chemical class in discovering new therapeutic agents . As a building block, it is also instrumental in constructing organic frameworks and functional materials. The product is characterized by a high purity level, typically 98% or higher . It is essential to store the compound at 2-8°C to maintain its stability and quality . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

6-(4-methylphenyl)pyridine-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO/c1-10-5-7-11(8-6-10)13-4-2-3-12(9-15)14-13/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZYKCCNEQFURQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=CC(=N2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methylphenyl)pyridine-2-carbaldehyde can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

6-(4-Methylphenyl)pyridine-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions often use reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

Major Products Formed

Scientific Research Applications

6-(4-Methylphenyl)pyridine-2-carbaldehyde is utilized in various scientific research fields, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 6-(4-Methylphenyl)pyridine-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Comparison of this compound with Analogues

Compound Name Substituents (Pyridine Ring) Aldehyde Position Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound 4-Methylphenyl (C6), H (C2) C2 C₁₃H₁₁NO 197.23 Schiff base formation; coordination chemistry
6-(4-Bromophenyl)-2-methylpyridine-3-carbaldehyde 4-Bromophenyl (C6), Methyl (C2) C3 C₁₃H₁₀BrNO 292.13 Bromine enables cross-coupling reactions
6-(4-Chloro-phenyl)-2-methyl-pyridine-3-carbaldehyde 4-Chlorophenyl (C6), Methyl (C2) C3 C₁₃H₁₀ClNO 231.68 Electron-withdrawing Cl enhances electrophilicity
6-Methyl-2-pyridinecarboxaldehyde Methyl (C6), H (C2) C2 C₇H₇NO 121.14 Simplified structure; higher solubility in polar solvents
6-(4-Methyl-1-piperazinyl)-2-pyridinecarbaldehyde 4-Methylpiperazinyl (C6), H (C2) C2 C₁₂H₁₅N₃O 217.27 Piperazinyl group increases basicity; pharmaceutical applications

Key Comparative Analyses

Substituent Effects on Reactivity

  • Electron-Donating vs. Withdrawing Groups : The 4-methylphenyl group in the target compound is electron-donating, which may stabilize the pyridine ring and moderate the electrophilicity of the aldehyde. In contrast, bromine and chlorine substituents in analogues (Table 1) are electron-withdrawing, increasing the aldehyde's reactivity toward nucleophilic addition .

Physicochemical Properties

  • Solubility : The methylphenyl group likely reduces water solubility compared to 6-Methyl-2-pyridinecarboxaldehyde, which lacks a bulky aryl substituent .

Biological Activity

6-(4-Methylphenyl)pyridine-2-carbaldehyde, with the molecular formula C13H11NO, is an organic compound notable for its unique structure comprising a pyridine ring substituted with a 4-methylphenyl group and an aldehyde group. This compound has garnered attention in various fields of research due to its potential biological activities, including antiproliferative effects, interactions with biomolecules, and possible therapeutic applications.

The synthesis of this compound can be achieved through several methods, including the Suzuki–Miyaura coupling reaction. This process utilizes boron reagents and palladium catalysts under mild conditions, allowing for high yields and purity in industrial production settings. The compound's chemical reactivity includes oxidation to form carboxylic acids, reduction to alcohols, and electrophilic substitution reactions on the aromatic ring.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative activity of compounds related to this compound against various cancer cell lines. For instance, derivatives of pyridine-based compounds have shown significant cytotoxic effects against human cancer cell lines such as MV4-11 (leukemia), K562 (chronic myeloid leukemia), and MCF-7 (breast cancer) cells .

The biological activity can be summarized in the following table:

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundK562TBDInduces apoptosis via caspase activation
4-(2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenolMV4-11TBDPARP-1 cleavage, caspase 9 activation
Other derivativesMCF-7TBDMicrotubule disruption

Note: IC50 values for this compound remain to be determined (TBD) in specific studies.

The mechanism of action for this compound involves its interaction with cellular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and nucleic acids, potentially leading to cellular apoptosis or necrosis. The activation of apoptotic pathways, particularly through caspase enzymes, has been observed in related compounds .

Case Studies

  • Study on Anticancer Activity : A study investigated the effects of various pyridine derivatives on K562 cells. After treatment with these compounds for 24 to 72 hours, flow cytometry and immunoblotting analyses revealed that certain derivatives significantly reduced cell viability and induced apoptosis through caspase activation pathways .
  • Antimicrobial Activity : Research has also explored the antimicrobial properties of similar pyridine-derived compounds. Compounds exhibiting strong hydrogen bonding interactions were found to demonstrate higher antibacterial activity against strains like Staphylococcus aureus and Escherichia coli .

Q & A

Q. What are the optimized synthetic routes for 6-(4-Methylphenyl)pyridine-2-carbaldehyde, and how do reaction conditions influence yield?

Answer: The synthesis typically involves condensation of 4-methylbenzaldehyde with a pyridine precursor, followed by cyclization and functionalization of the aldehyde group. Key steps include:

  • Use of palladium or copper catalysts to facilitate coupling reactions (e.g., Suzuki-Miyaura for aryl-pyridine bonding) .
  • Solvent selection (e.g., DMF or toluene) to stabilize intermediates and improve reaction efficiency .
  • Temperature control during aldehyde formation to avoid side reactions like over-oxidation.

A notable intermediate, 5-chloro-2-(4-methylphenyl)pyridine , is synthesized via halogenation and cross-coupling, as described in a Novartis AG patent . Yield optimization (80–90%) requires precise stoichiometric ratios and inert atmospheres to prevent degradation.

Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

Answer: Key characterization methods include:

Technique Key Data Interpretation
¹H NMR (d6-DMSO)δ 2.26 (s, CH₃), 7.1–8.5 (m, Ar-H), 10.4–10.6 (s, aldehyde proton)Aromatic protons show splitting patterns consistent with para-substitution; aldehyde proton appears deshielded due to electron-withdrawing effects .
IR Peaks at 3089 cm⁻¹ (N–H), 1332 cm⁻¹ (S=O in analogs), 1720 cm⁻¹ (C=O stretch)Confirms aldehyde functionality and absence of impurities like hydroxyl groups .
MS m/z = 645 (M⁺)Matches molecular weight of derivatives, validating purity .

Q. How does the compound react with nucleophiles, and what side reactions should be monitored?

Answer: The aldehyde group is highly reactive toward nucleophilic attack (e.g., Grignard reagents, amines). Key considerations:

  • Aldol Condensation : Risk of dimerization under basic conditions; controlled pH (neutral to mildly acidic) mitigates this .
  • Oxidation : The aldehyde may oxidize to carboxylic acid if exposed to strong oxidizing agents (e.g., KMnO₄). Use inert atmospheres for stability .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Answer: Single-crystal X-ray diffraction is used to determine bond lengths, angles, and packing modes. Methodological steps include:

  • Data collection with synchrotron radiation for high-resolution datasets.
  • Refinement using SHELXL to model thermal parameters and hydrogen bonding .
  • Visualization with ORTEP-3 to generate 3D structural diagrams and validate stereochemistry .

Example findings: Pyridine ring planarity (deviation < 0.01 Å) and aldehyde torsion angles (110–120°) confirm minimal steric strain .

Q. How do structural analogs of this compound differ in reactivity and biological activity?

Answer: Comparative studies with analogs reveal:

Analog Structural Variation Impact
4-Hydroxy-2-pyridinecarboxaldehyde Hydroxyl at C4Increased hydrogen bonding capacity but reduced aldehyde reactivity due to intramolecular H-bonding .
6-Methoxy-2-pyridinecarboxaldehyde Methoxy at C6Enhanced electron density on the pyridine ring, altering nucleophilic substitution rates .

Biological assays show that electron-withdrawing substituents (e.g., Cl) improve antimicrobial activity, while bulky groups reduce membrane permeability .

Q. What computational methods predict the electronic properties of this compound?

Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) are used to:

  • Map electrostatic potential surfaces , highlighting nucleophilic (pyridine N) and electrophilic (aldehyde C) sites .
  • Simulate UV-Vis spectra by modeling π→π* transitions in the pyridine ring (λmax ≈ 270 nm) .
  • Validate experimental IR and NMR data through vibrational frequency and chemical shift calculations .

Q. How to address discrepancies between experimental and computational data in structural analysis?

Answer:

  • Cross-validation : Compare DFT-optimized geometries with X-ray crystallographic data to identify outliers (e.g., bond length deviations > 0.05 Å) .
  • Solvent Effects : Include implicit solvent models (e.g., PCM) in computations to account for polarity-induced shifts in NMR or UV-Vis .
  • Dynamic Effects : Molecular dynamics simulations assess conformational flexibility, explaining temperature-dependent spectral variations .

Data Contradiction Analysis Example
Issue : Experimental IR shows a weak C=O stretch (1720 cm⁻¹), but DFT predicts a stronger peak.
Resolution : The discrepancy arises from crystal packing forces in solid-state IR, which dampen vibrational modes. Solution-phase IR or Raman spectroscopy aligns better with computational results .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-(4-Methylphenyl)pyridine-2-carbaldehyde
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6-(4-Methylphenyl)pyridine-2-carbaldehyde

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